Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions usually involve heating the reactants in the presence of a catalyst at temperatures around 80°C for several hours .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms as other isoxazole derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazole: This compound has been studied for its potential as a BRD4 inhibitor in cancer treatment.
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist that also contains an isoxazole ring.
Uniqueness
Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 4-methoxy-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(13)10-9-7(12-16-10)5-4-6-8(9)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
ROAJAKNPQIMKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NO1)C=CC=C2OC |
Origin of Product |
United States |
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